molecular formula C13H14N2O2 B188943 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 40570-67-0

4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B188943
CAS No.: 40570-67-0
M. Wt: 230.26 g/mol
InChI Key: PLESVVIVRNVEQP-UHFFFAOYSA-N
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Description

4-Acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a functionalized pyrazolone derivative of significant interest in medicinal chemistry and organic synthesis. The pyrazolone core is a privileged scaffold in drug discovery, known for its diverse pharmacological activities . This specific acetyl-substituted compound serves as a versatile synthetic intermediate. The acetyl group at the 4-position is a reactive handle that can undergo further chemical transformations, such as condensation reactions with various nucleophiles, making it a valuable precursor for developing novel chemical entities . Researchers utilize this compound to create new molecules with potential biological activities. Pyrazolone derivatives are extensively investigated for their analgesic, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . Furthermore, functionalized pyrazolones are important in the development of dyes and colorants for industrial and analytical applications . This product is intended for research purposes as a building block in organic synthesis and for biological screening in drug discovery programs. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(17)15(14(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLESVVIVRNVEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355697
Record name 4-Acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40570-67-0
Record name 4-Acetyl-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40570-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in recent years for its potential biological activities. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C13H14N2O2C_{13}H_{14}N_{2}O_{2} with a molecular weight of 230.26 g/mol. It features a pyrazolone ring and an acetyl group that contribute to its biological activity.

PropertyValue
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents

Anticancer Potential

Pyrazolone derivatives are increasingly recognized for their anticancer properties. A review noted that compounds within this class show inhibitory activity against several cancer-related targets such as BRAF(V600E) and EGFR . Although direct studies on this compound are sparse, the compound's structural characteristics may allow it to exert similar effects.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolone derivatives is well-documented. For instance, studies have shown that compounds like aminopyrine (a related pyrazolone) possess anti-inflammatory properties . Given the structural similarities, this compound may also exhibit similar bioactivity.

Case Studies

  • Study on Antitumor Activity : A series of pyrazole derivatives were tested for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives exhibited synergistic effects when combined with doxorubicin, enhancing their anticancer efficacy .
  • Antifungal Testing : Another study evaluated the antifungal activity of various pyrazole derivatives against five phytopathogenic fungi. While specific results for this compound were not detailed, the overall findings support the potential for this compound to possess antifungal activity similar to other derivatives tested .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrazolone compounds is crucial for developing new therapeutic agents. The presence of specific functional groups such as acetyl and phenyl moieties in this compound likely influences its biological activity by modulating interactions with biological targets.

Structural FeaturePotential Influence on Activity
Acetyl GroupMay enhance lipophilicity and bioavailability
Dimethyl SubstituentsCould affect steric hindrance and receptor binding
Phenyl RingProvides aromatic stability and potential π-stacking interactions

Comparison with Similar Compounds

Key Properties :

  • IUPAC Name : 4-Acetyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
  • SMILES : CC1=C(C(=O)N(N1C2=CC=CC=C2)C)OC
  • InChIKey : PLESVVIVRNVEQP-UHFFFAOYSA-N

This compound is widely studied for its analgesic properties and serves as a scaffold for developing antimicrobial, anti-inflammatory, and chemosensing agents .

Comparison with Similar Pyrazolone Derivatives

Pyrazolone derivatives exhibit diverse bioactivities depending on substituents at positions 1, 2, 4, and 3. Below is a systematic comparison of 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
4-Acetyl-1,5-dimethyl-2-phenylpyrazol-3-one 4-acetyl, 1,5-dimethyl, 2-phenyl C₁₃H₁₄N₂O₂ Core structure; acetyl enhances reactivity Analgesic, precursor for Schiff bases
4-(Chloroacetyl)-1,5-dimethyl-2-phenylpyrazol-3-one 4-chloroacetyl C₁₂H₁₂ClN₃O Chlorine increases electrophilicity Enhanced antimicrobial activity
4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one 4-amino C₁₁H₁₃N₃O Amino group enables Schiff base formation Intermediate for metal complexes
4-[(2-Hydroxy-naphthalen-1-ylmethylene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one (HDDP) 4-imine (Schiff base) C₂₂H₁₈N₃O₂ Fluorescent chemosensor Selective detection of Al³⁺ ions
4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one 4-imine with methoxy C₁₇H₁₆N₂O₂ Methoxy improves solubility Antioxidant, antimicrobial
1,5-Dimethyl-4-[(6-methyl-2-thioxopyrimidin-4-yl)amino]-2-phenylpyrazol-3-one 4-thioxopyrimidinyl C₁₆H₁₇N₅OS Thioxo group enhances binding Anticancer potential

Structural and Electronic Effects

  • Acetyl vs. Chloroacetyl : The substitution of acetyl with chloroacetyl (as in 4-(chloroacetyl)-1,5-dimethyl-2-phenylpyrazol-3-one) increases electrophilicity due to the electron-withdrawing chlorine, enhancing interactions with nucleophilic biological targets like enzymes .
  • Acetyl vs. Amino: Replacing acetyl with an amino group (4-amino-1,5-dimethyl-2-phenylpyrazol-3-one) creates a nucleophilic site for Schiff base formation, enabling applications in coordination chemistry and chemosensing .
  • Schiff Base Derivatives: Schiff bases derived from 4-amino analogs (e.g., HDDP) exhibit fluorescence and metal-binding properties, making them useful in environmental and biochemical sensing .

Preparation Methods

Conventional Acetylation of Antipyrine

The most straightforward route to synthesize 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves the direct acetylation of antipyrine. Antipyrine serves as the parent compound, with its 4-position being electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. The acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, such as sulfuric acid or zinc chloride .

Procedure :
A mixture of antipyrine (10 mmol) and acetic anhydride (15 mmol) is refluxed in glacial acetic acid for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated product is filtered, washed with cold ethanol, and recrystallized from a mixture of ethanol and water (3:1 v/v). This method yields approximately 70–75% of the target compound .

Mechanistic Insight :
The reaction proceeds via Friedel-Crafts acylation, where the acyl group is introduced at the 4-position of the pyrazolone ring. The carbonyl oxygen of the acetylating agent coordinates with the Lewis acid, generating an acylium ion that reacts with the aromatic ring .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an eco-friendly alternative to conventional heating, offering reduced reaction times and improved yields. This method is particularly advantageous for avoiding side reactions and minimizing energy consumption .

Procedure :
Antipyrine (10 mmol) and acetic anhydride (15 mmol) are mixed in a microwave-safe vessel containing a catalytic amount of sulfuric acid (0.5 mL). The mixture is irradiated at 300 W for 2–3 minutes in a domestic microwave oven. After cooling, the product is isolated as described in Section 1. The microwave method achieves a higher yield of 85–90% compared to conventional heating .

Advantages :

  • Reaction time reduced from hours to minutes.

  • Enhanced purity due to uniform heating.

  • Environmentally benign with lower solvent usage .

Synthesis via 4-Chloroacetyl Intermediate

4-(2-Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 6630-73-5) serves as a key intermediate for synthesizing the target compound. Substitution of the chloro group with an acetyl moiety is achieved through nucleophilic acyl substitution .

Procedure :
The intermediate (10 mmol) is dissolved in dry dimethylformamide (DMF), and sodium acetate (15 mmol) is added. The mixture is stirred at 80°C for 4 hours. After quenching with water, the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via column chromatography (silica gel, hexane:ethyl acetate = 4:1). This method yields 65–70% of the desired product .

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis of the chloroacetyl group.

  • Column chromatography is necessary to remove unreacted starting material .

Multi-Step Synthesis from Phenylhydrazine and Diketones

For de novo synthesis, the pyrazole ring is constructed via the Knorr pyrazole synthesis, followed by functionalization. This approach allows flexibility in introducing substituents at specific positions .

Step 1: Formation of Pyrazolone Ring
Phenylhydrazine (10 mmol) is condensed with ethyl acetoacetate (12 mmol) in ethanol under reflux for 6 hours. The resulting 1-phenyl-3-methylpyrazol-5-one is isolated in 80% yield .

Step 2: Methylation
The intermediate is methylated using dimethyl sulfate (15 mmol) in alkaline conditions (NaOH, 10% aqueous solution) at 60°C for 3 hours, yielding 1,5-dimethyl-2-phenylpyrazol-3-one (antipyrine) in 75% yield .

Step 3: Acetylation
The final acetylation follows the procedure outlined in Section 1 or 2.

Comparison of Synthetic Methods

Method Reaction Time Yield (%) Conditions Advantages
Conventional Acetylation6–8 hours70–75Reflux in acetic acidSimple setup, low cost
Microwave-Assisted2–3 minutes85–90Microwave irradiation, 300 WRapid, high yield, eco-friendly
Chloroacetyl Intermediate4 hours65–70DMF, 80°CUseful for derivatives
Multi-Step Synthesis12–15 hours60–65Sequential reflux and methylationFlexibility in substituent introduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
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4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

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